Ethyl 5-bromo-5-hexenoate

Description

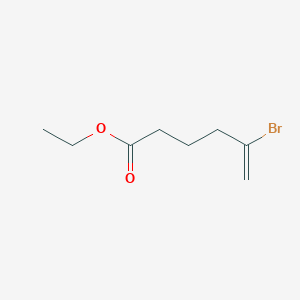

Ethyl 5-bromo-5-hexenoate (CAS: 485320-24-9) is an organobromine compound with the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol. Its structure features an ethyl ester group, a conjugated bromoalkene moiety, and a terminal double bond, as illustrated by its SMILES notation: CCOC(=O)CCCC(=C)Br . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions due to the electrophilic bromine atom. While commercial availability has been discontinued by suppliers like CymitQuimica , its synthetic utility remains significant in academic and industrial research.

Properties

IUPAC Name |

ethyl 5-bromohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFYYHHBZMEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641093 | |

| Record name | Ethyl 5-bromohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-24-9 | |

| Record name | Ethyl 5-bromo-5-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-5-hexenoate can be synthesized through the bromination of ethyl 5-hexenoate. The reaction typically involves the addition of bromine (Br2) to ethyl 5-hexenoate in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, including temperature, pressure, and reactant concentrations .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

Addition Reactions: The compound can participate in addition reactions, particularly with alkenes, where the double bond reacts with electrophiles or nucleophiles to form new products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used under controlled conditions to facilitate addition reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 5-bromo-5-hexenoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-5-hexenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In addition reactions, the double bond in the hexenoate backbone provides a site for electrophilic or nucleophilic attack, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

†Product identifiers from supplier catalogs .

Biological Activity

Ethyl 5-bromo-5-hexenoate (CAS No. 485320-24-9) is an organic compound characterized by its unique structure and potential biological activities. This compound is notable for its applications in medicinal chemistry and its role as a precursor in various synthetic pathways. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula : C8H13BrO2

- Molar Mass : 221.09 g/mol

- Structural Formula : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. In vitro studies using human cell lines indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Induction of oxidative stress |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound as a topical antibacterial agent for wound infections. Results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential use in clinical settings.

- Evaluation of Anti-inflammatory Effects : In a controlled laboratory setting, researchers treated human monocytes with this compound and observed a marked decrease in inflammatory markers after 24 hours, suggesting its role as a therapeutic agent for autoimmune conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allylic bromine in Ethyl 5-bromo-5-hexenoate is highly susceptible to nucleophilic substitution (SN₂ or SN₁ mechanisms), enabling diverse functionalization:

-

Grignard Reagents : Reacts with organomagnesium compounds to form cross-coupled alkenes. For example, coupling with methylmagnesium bromide yields ethyl 5-methyl-5-hexenoate.

-

Palladium-Catalyzed Cross-Coupling : Under Suzuki-Miyaura conditions (Pd catalyst, boronic acid), the bromide undergoes substitution to form biaryl or styrenyl derivatives.

Key Conditions :

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

-

Catalysts: Pd(PPh₃)₄, NiCl₂(dppf).

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form conjugated dienes:

-

Base : Potassium tert-butoxide or DBU.

-

Product : Ethyl 3,5-hexadienoate (via dehydrohalogenation).

Example Pathway :

Electrochemical Reduction

Electrochemical reduction at a silver cathode selectively cleaves the carbon-bromine bond:

-

Conditions : Cathode potential of −1.5 V (vs Ag/AgCl), acetonitrile solvent.

Mechanism :

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Rate Constants (Predicted via SPARC Model)

| Condition | log (s⁻¹) | Temperature (°C) |

|---|---|---|

| Acid-catalyzed | −4.2 | 25 |

| Base-catalyzed | −2.8 | 25 |

| Neutral | −6.5 | 25 |

Pathways :

-

Acidic Hydrolysis : Forms 5-bromo-5-hexenoic acid.

-

Basic Hydrolysis : Yields carboxylate salt (e.g., sodium 5-bromo-5-hexenoate) .

Cross-Coupling with Boronic Acids

In Miyaura borylation, the bromide reacts with pinacolborane (HBpin) to form boronate esters:

-

Catalyst : PdCl₂(dppf), 5 mol% 2-ethylhexanoic acid.

Application : Intermediate for Suzuki-Miyaura couplings to construct complex alkenes .

Radical Reactions

Under photoredox conditions, the C–Br bond undergoes homolytic cleavage:

-

Initiation : Visible light (450 nm), [Ir(ppy)₃] catalyst.

-

Product : Ethyl 5-hexenoate (via H-atom abstraction from solvent).

Comparative Reactivity Table

Stability and Handling

-

Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent radical degradation .

-

Decomposition Pathways : Light-induced radical chain reactions or thermal elimination .

This compound’s multifunctional reactivity makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Computational models like SPARC further enable predictive insights into its behavior under varied conditions .

Q & A

Q. What are the standard synthetic protocols for Ethyl 5-bromo-5-hexenoate, and how can reaction conditions influence yield and purity?

this compound is typically synthesized via bromination of ethyl 5-hexenoate using reagents like -bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN). Key factors include solvent choice (e.g., CCl for radical stability), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or diastereomers. Yield optimization requires monitoring reaction progress using TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should researchers prioritize?

- NMR Spectroscopy : and NMR to confirm the bromoalkene structure (e.g., vinyl proton splitting patterns and shifts at ~120–130 ppm for sp carbons).

- GC-MS : Retention time and fragmentation patterns to verify molecular ion () and rule out impurities.

- IR Spectroscopy : Absorption bands for ester carbonyl (~1740 cm) and C-Br stretches (~550–650 cm). Consistency with literature data is essential, particularly for verifying regioselectivity in bromination .

Q. How should researchers address stability concerns during storage of this compound?

The compound’s α,β-unsaturated ester and bromoalkene groups make it prone to hydrolysis and radical degradation. Recommendations:

- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent light-induced decomposition.

- Use anhydrous solvents (e.g., dried DCM) during handling.

- Regularly monitor purity via NMR or GC-MS to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in the bromination of Ethyl 5-hexenoate derivatives?

Discrepancies in bromine addition (e.g., allylic vs. vinylic positions) may arise from competing radical and ionic pathways. For example:

- Radical Pathway (NBS) : Favors allylic bromination due to radical stability at tertiary carbons.

- Electrophilic Addition (HBr) : May follow anti-Markovnikov orientation in polar solvents. Computational studies (DFT calculations) can model transition states to predict dominant pathways. Experimental validation via kinetic isotope effects or substituent studies is recommended to resolve contradictions .

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

this compound’s vinyl bromide moiety is a candidate for palladium-catalyzed couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for sterically hindered substrates.

- Base Optimization : KCO or CsCO to balance reactivity and side reactions.

- Monitoring Stereochemistry : Use -NMR coupling constants or NOE experiments to track retention of alkene geometry. Compare results with analogous bromoalkenes (e.g., 5-bromo-2-methoxyphenol derivatives) to identify trends .

Q. What strategies mitigate biases when interpreting conflicting toxicity or environmental impact data for halogenated esters?

- Systematic Literature Review : Use Boolean operators (AND/OR/NOT) to aggregate data from PubMed, SciFinder, and Web of Science, focusing on compounds with analogous structures (e.g., brominated furanones).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in LC values or biodegradation rates.

- Ethical Reporting : Disclose limitations in extrapolating data from non-peer-reviewed sources .

Q. How can computational models predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

Molecular dynamics (MD) simulations or COSMO-RS theory can estimate solvation effects and transition-state energies in non-traditional solvents. Parameters to prioritize:

- Solvent polarity and hydrogen-bonding capacity.

- Activation barriers for bromine displacement reactions. Validate predictions experimentally using kinetic profiling (e.g., in situ IR spectroscopy) .

Methodological Considerations

Q. What ethical guidelines apply when using this compound in biomedical research?

- Beneficence : Minimize waste and environmental release via closed-system synthesis and neutralization of brominated byproducts.

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and emergency wash stations. Document Material Safety Data Sheet (MSDS) compliance.

- Data Integrity : Avoid selective reporting of favorable results; disclose failed synthetic attempts or irreproducible data .

Q. How should researchers address gaps in the literature regarding the compound’s metabolic pathways?

- Isotopic Labeling : Use -labeled this compound in in vitro assays (e.g., liver microsomes) to track metabolite formation.

- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected degradation products or adducts. Cross-reference findings with databases like PubChem or DSSTox for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.